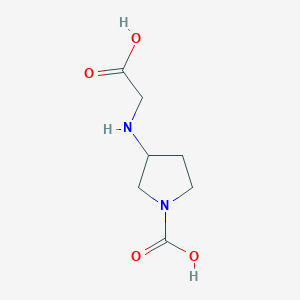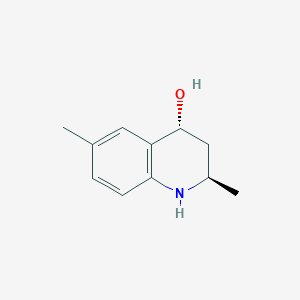
2-Acetyl-5,5-dimethylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5,5-dimethylpyrazolidin-3-one is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.182 g/mol . It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 5,5-dimethylpyrazolidin-3-one with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acetyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolidinones.
Scientific Research Applications
2-Acetyl-5,5-dimethylpyrazolidin-3-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Acetyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include inhibition of inflammatory mediators and modulation of pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylpyrazolidin-3-one: A precursor in the synthesis of 2-Acetyl-5,5-dimethylpyrazolidin-3-one.
2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione: Another compound with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its stability and versatility make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-acetyl-5,5-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-6(11)4-7(2,3)8-9/h8H,4H2,1-3H3 |
InChI Key |
LEBQVGFWUVIZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CC(N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
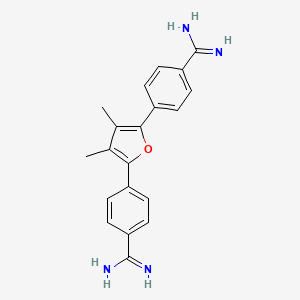
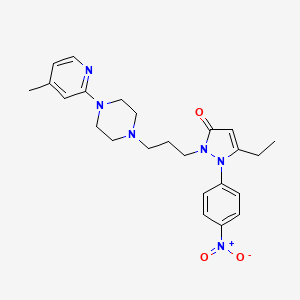

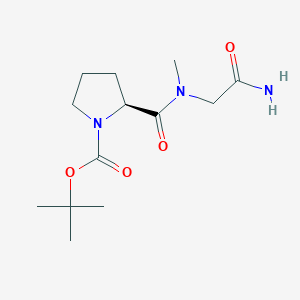
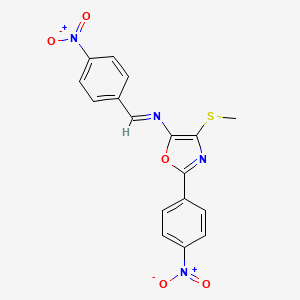
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
